molecular formula C10H14ClNO B8546130 3-Methoxy-4-ethyl-6-(1-chloroethyl)-pyridine

3-Methoxy-4-ethyl-6-(1-chloroethyl)-pyridine

Cat. No. B8546130
M. Wt: 199.68 g/mol
InChI Key: YEGKUCIVMMCZAS-UHFFFAOYSA-N
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Patent
US06043248

Procedure details

A solution of 3-methoxy-4-ethyl-6-(1-hydroxyethyl)-pyridine (236 mg, 1.3 mmol) in 5 mL of methylene chloride at 0° C. is treated with thionyl chloride (0.141 mL, 1.95 mmol) and stirred at room temperature for 1 h. The reaction is quenched with 12 mL of saturated sodium bicarbonate. The aqueous layer is extracted with 3×10 mL of methylene chloride. The combined organics are dried over potassium carbonate and concentrated in vacuo to provide 249 mg (96%) of 3-methoxy-4-ethyl-6-(1-chloroethyl)-pyridine.
Name
3-methoxy-4-ethyl-6-(1-hydroxyethyl)-pyridine
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
0.141 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([CH:11](O)[CH3:12])=[CH:7][C:8]=1[CH2:9][CH3:10].S(Cl)([Cl:16])=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[N:5][C:6]([CH:11]([Cl:16])[CH3:12])=[CH:7][C:8]=1[CH2:9][CH3:10]

Inputs

Step One
Name
3-methoxy-4-ethyl-6-(1-hydroxyethyl)-pyridine
Quantity
236 mg
Type
reactant
Smiles
COC=1C=NC(=CC1CC)C(C)O
Name
Quantity
0.141 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched with 12 mL of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 3×10 mL of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=NC(=CC1CC)C(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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